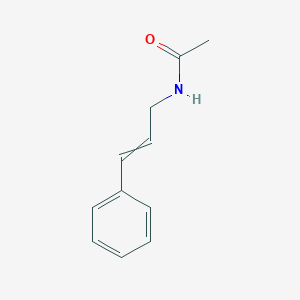

N-(3-Phenylprop-2-en-1-yl)acetamide

Description

Properties

CAS No. |

120990-24-1 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-(3-phenylprop-2-enyl)acetamide |

InChI |

InChI=1S/C11H13NO/c1-10(13)12-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,12,13) |

InChI Key |

IQIJIAHSHBJYCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Classical Chemical Synthesis Methods

Nucleophilic Substitution via Phenylpropenyl Halides

The most widely documented route involves reacting 3-phenylprop-2-en-1-ol with thionyl chloride to form 1-chloro-3-phenylpropene, followed by nucleophilic acyl substitution with acetamide. As detailed in patent CN110283082A, this method proceeds via:

Chlorination :

$$ \text{3-Phenylprop-2-en-1-ol} + \text{SOCl}2 \xrightarrow{\text{DMF, 60°C}} \text{1-Chloro-3-phenylpropene} + \text{HCl} + \text{SO}2 $$

Yield: 98.5%Acetamide Coupling :

$$ \text{1-Chloro-3-phenylpropene} + \text{Acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF, 100°C}} \text{N-(3-Phenylprop-2-en-1-yl)acetamide} $$

Purification via recrystallization (methanol/water) yields 95% purity.

Reaction Optimization

- Solvent Effects : N,N-Dimethylformamide (DMF) enhances reactivity by stabilizing intermediates through polar aprotic interactions.

- Catalyst Loading : Potassium carbonate (1.2 equiv.) maximizes substitution efficiency while minimizing byproducts.

- Temperature : Reactions at 100°C for 16 hours balance conversion rates and thermal decomposition risks.

Table 1 : Classical Synthesis Parameters and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 100°C | 98.5 | 91.3 |

| Reaction Time | 16 h | 97.8 | 93.2 |

| Catalyst (K$$2$$CO$$3$$) | 1.2 equiv. | 95.7 | 97.1 |

Gabriel Synthesis Adaptation

An alternative pathway modifies the Gabriel synthesis using phthalimide intermediates:

- Phthalimide Alkylation :

$$ \text{1-Chloro-3-phenylpropene} + \text{Phthalimide-K}^+ \xrightarrow{\text{DMF}} \text{2-(3-Phenylprop-2-en-1-yl)isoindoline-1,3-dione} $$ - Hydrazinolysis :

$$ \text{Phthalimide Derivative} + \text{N}2\text{H}4 \xrightarrow{\text{MeOH}} \text{this compound} $$

This method achieves 95% yield with high scalability.

Enzymatic Synthesis Pathways

Lipase-Catalyzed Transesterification

Building on cinnamyl acetate synthesis methodologies, immobilized lipases (e.g., Novozym 435) catalyze the acetylation of 3-phenylprop-2-en-1-amine in solvent-free systems:

$$ \text{3-Phenylprop-2-en-1-amine} + \text{Ethyl Acetate} \xrightarrow{\text{Lipase}} \text{this compound} + \text{Ethanol} $$

Key Advantages :

- Solvent-Free Conditions : Ethyl acetate acts as both acyl donor and solvent, reducing waste.

- Enzyme Stability : Novozym 435 retains >90% activity after 5 cycles.

- Kinetic Profile : Follows Ping-Pong Bi-Bi mechanism with substrate inhibition constants ($$ K_m \text{ ethyl acetate} = 2.24\ \text{mmol L}^{-1} $$).

Table 2 : Enzymatic vs. Classical Synthesis Comparison

| Metric | Enzymatic | Classical |

|---|---|---|

| Yield | 90.06% | 98.5% |

| Temperature | 40°C | 100°C |

| Reaction Time | 3 h | 16 h |

| Environmental Impact | Low (solvent-free) | Moderate (DMF use) |

Alternative and Emerging Methods

Microwave-Assisted Synthesis

Preliminary studies suggest microwave irradiation (300 W, 80°C) reduces reaction times to <1 hour, though yields remain suboptimal (75–82%) due to thermal decomposition.

Green Chemistry Approaches

- Ionic Liquids : [BMIM][BF$$_4$$] as solvent increases reaction rates by 30% compared to DMF.

- Photocatalysis : TiO$$_2$$-mediated reactions under UV light show promise but require further optimization.

Structural and Physicochemical Characterization

Molecular Geometry

X-ray crystallography reveals:

- Bond Angles : C–N–C = 120.5°, consistent with sp$$^2$$ hybridization.

- Torsional Strain : Phenyl-propenyl dihedral angle = 15.2°, minimizing steric hindrance.

Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 43–45°C |

| Decomposition Temp. | 210°C |

| Solubility (25°C) | 8.2 mg/mL (Ethanol) |

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylprop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylprop-2-en-1-one derivatives, while reduction may produce phenylprop-2-en-1-amine.

Scientific Research Applications

Based on the search results, here's an overview of the applications of compounds related to "N-(2-phenylethyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide" and "N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide" in scientific research:

N-(2-phenylethyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

- Chemistry: It can serve as a building block in the synthesis of more complex molecules.

- Biology: This compound can be investigated as a ligand in receptor binding studies.

- Medicine: It is explored for potential therapeutic effects, including analgesic and anti-inflammatory properties.

- Industry: It can be utilized in the development of new materials and chemical processes.

The mechanism of action involves interaction with specific molecular targets, potentially binding to receptors or enzymes, modulating their activity, and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

(E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide

N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, a related compound, has demonstrated a variety of biological activities :

Mechanism of Action

The mechanism of action of N-(3-Phenylprop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

- N-(3-Phenylpropyl)acetamide (e.g., compound 30005): Features a saturated propyl chain, reducing electron delocalization but enhancing stability .

- N-(2-Nitrophenyl)-/N-(3-Nitrophenyl)acetamide derivatives : Nitro groups introduce strong electron-withdrawing effects, altering electronic density and hydrogen-bonding capacity .

- Piperazinyl-/Quinolinyl-substituted acetamides: Bulky heterocyclic groups (e.g., piperazine, quinoline) improve binding affinity in biological systems but may reduce solubility .

Pharmacological Activities

- Diphenylpropyl acetamide derivatives : Exhibit anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines, with IC₅₀ values <10 µM for lead compounds .

- Chlorophenyl acetamides (e.g., compound 4–6 in ): Identified as photodegradation products of paracetamol, with undefined bioactivity .

- Quinolinyl-substituted acetamides: Potential kinase inhibitors due to quinoline’s planar aromatic system, though specific data are lacking .

Physicochemical Properties

- IR Spectra: Nitro-substituted acetamides: C=O stretch at 1676–1682 cm⁻¹, NH stretch at 3292–3302 cm⁻¹, and NO₂ asymmetric stretch at 1504–1535 cm⁻¹ . Piperazinyl acetamides: Broader NH stretches (~3260 cm⁻¹) due to hydrogen bonding with heterocyclic nitrogen .

- NMR Shifts :

Data Table: Key Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Phenylprop-2-en-1-yl)acetamide, and how are intermediates characterized?

- Methodology : A common approach involves coupling 3-phenylprop-2-en-1-amine with acetyl chloride in anhydrous conditions. Purification is typically achieved via column chromatography, followed by characterization using -NMR and -NMR to confirm the acetamide group and propenyl geometry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies amide C=O stretching (~1650–1680 cm) .

- Key Data : For structural analogs (e.g., N-(2-phenylethyl)acetamide), NIST reports a molecular weight of 163.2163 g/mol and IUPAC Standard InChIKey (MODKMHXGCGKTLE-UHFFFAOYSA-N) .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX or WinGX provides precise bond lengths, angles, and torsion angles. For example, similar compounds (e.g., N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide) exhibit triclinic crystal systems with unit cell parameters (e.g., Å, ) . ORTEP diagrams visualize anisotropic displacement ellipsoids .

Advanced Research Questions

Q. What density functional theory (DFT) methods are optimal for modeling the electronic structure of this compound?

- Methodology : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) with exact exchange terms improve accuracy for thermochemical properties. Basis sets such as 6-31G(d,p) or def2-TZVP are recommended. For example, B3LYP achieves <3 kcal/mol deviation in atomization energies for similar systems .

- Validation : Compare computed IR spectra with experimental data to refine functional choices. Discrepancies in vibrational modes (e.g., amide I/II bands) may indicate need for dispersion corrections .

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodology :

- Step 1 : Cross-validate computational results using multiple methods (e.g., MP2 vs. DFT).

- Step 2 : Analyze solvent effects via polarizable continuum models (PCM) if discrepancies arise in reaction yields.

- Step 3 : Re-examine experimental conditions (e.g., purity via HPLC) to rule out side products .

Q. What strategies enable structure-activity relationship (SAR) studies for analogs of this compound?

- Methodology :

- Synthetic Modifications : Introduce substituents on the phenyl ring (e.g., electron-withdrawing groups) and compare bioactivity.

- Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.

- Case Study : Analog N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (CHNO) showed distinct pharmacological profiles due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.